molecular formula C26H23N3O4 B3543045 5-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)-2-morpholin-4-ylbenzamide

5-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)-2-morpholin-4-ylbenzamide

Cat. No.: B3543045
M. Wt: 441.5 g/mol
InChI Key: AVKAQSLZCRCDBX-UHFFFAOYSA-N
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Description

5-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)-2-morpholin-4-ylbenzamide is a complex organic compound with a unique structure that includes a dioxoisoindole moiety, a morpholine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)-2-morpholin-4-ylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dioxoisoindole Moiety: This can be achieved by the reaction of phthalic anhydride with an amine to form the isoindole structure.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction.

    Formation of the Benzamide Group: The final step involves the coupling of the dioxoisoindole-morpholine intermediate with 4-methylphenylamine under appropriate conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)-2-morpholin-4-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

5-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)-2-morpholin-4-ylbenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Research: The compound’s interactions with biological molecules are of interest for understanding its potential biological activity.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)-2-morpholin-4-ylbenzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)-2-morpholin-4-ylbenzamide is unique due to its combination of a dioxoisoindole moiety, a morpholine ring, and a benzamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

5-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)-2-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4/c1-17-6-8-18(9-7-17)27-24(30)22-16-19(10-11-23(22)28-12-14-33-15-13-28)29-25(31)20-4-2-3-5-21(20)26(29)32/h2-11,16H,12-15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKAQSLZCRCDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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